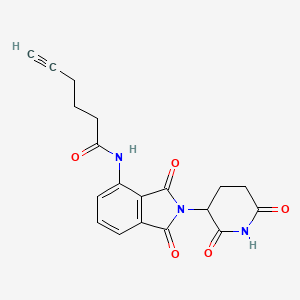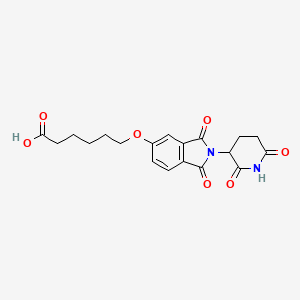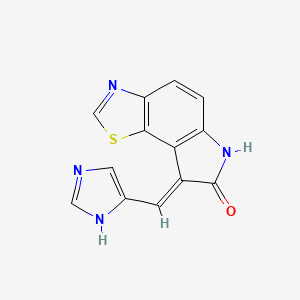![molecular formula C8H6N2 B14761067 Cyclohepta[c]pyrazole CAS No. 275-70-7](/img/structure/B14761067.png)
Cyclohepta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohepta[c]pyrazole is a heterocyclic compound characterized by a seven-membered ring fused to a pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohepta[c]pyrazole can be synthesized through various methods. One common approach involves the Friedel-Crafts ring closure of suitable synthesized carboxylic acids and alkanols in the presence of catalysts such as aluminum chloride (AlCl₃), nitromethane (CH₃NO₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) . Another method includes the use of [3+2] cycloaddition reactions involving diazo compounds and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial settings .
化学反応の分析
Types of Reactions
Cyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Catalysts: AlCl₃, P₂O₅, PPA
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Cyclohepta[c]pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biological activity .
類似化合物との比較
Cyclohepta[c]pyrazole can be compared with other similar compounds, such as:
- Indeno[1,2-c]pyrazole
- Naphtho[1,2-c]pyrazole
- Benzo[6,7]cyclohepta[1,2-c]pyrazole
These compounds share a similar core structure but differ in the fused ring systems and substituents, which can significantly impact their chemical and biological properties . This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets .
特性
CAS番号 |
275-70-7 |
|---|---|
分子式 |
C8H6N2 |
分子量 |
130.15 g/mol |
IUPAC名 |
cyclohepta[c]pyrazole |
InChI |
InChI=1S/C8H6N2/c1-2-4-7-6-9-10-8(7)5-3-1/h1-6H |
InChIキー |
UREWVVFRSGFOEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NN=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


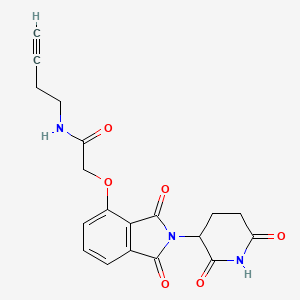
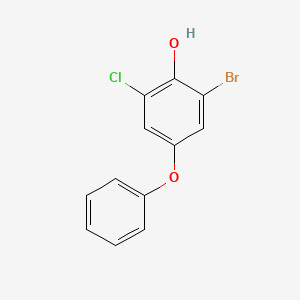
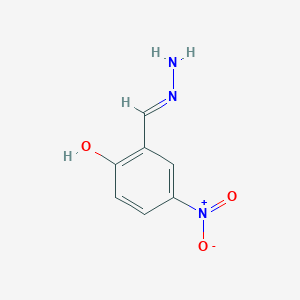
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
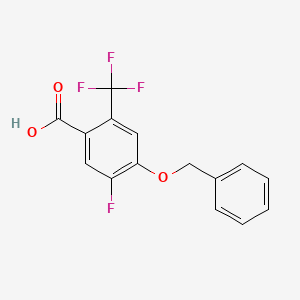
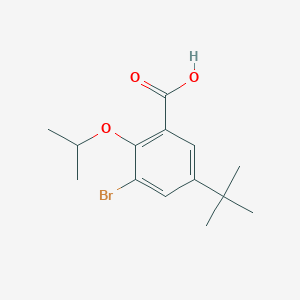
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
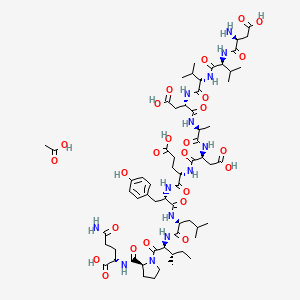
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
